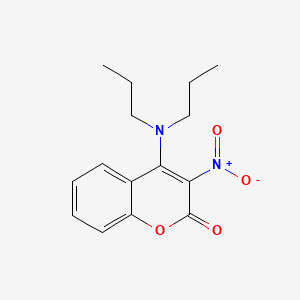

4-Dipropylamino-3-nitrocoumarin

Description

Structure

3D Structure

Properties

CAS No. |

50527-32-7 |

|---|---|

Molecular Formula |

C15H18N2O4 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

4-(dipropylamino)-3-nitrochromen-2-one |

InChI |

InChI=1S/C15H18N2O4/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

YXNQAAAQDAFEDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Dipropylamino 3 Nitrocoumarin Derivatives

Strategic Approaches to 4-Dipropylamino-3-nitrocoumarin Synthesis

The construction of the this compound core involves a multi-step process that strategically introduces the required functional groups onto the coumarin (B35378) backbone.

Nitration Procedures for Coumarin Precursors (e.g., 4-Hydroxycoumarin)

The journey towards this compound often commences with the nitration of a suitable coumarin precursor, most commonly 4-hydroxycoumarin (B602359). The introduction of a nitro group at the C-3 position is a critical step. This is typically achieved by treating 4-hydroxycoumarin with a nitrating agent. A common method involves the use of 72% nitric acid in glacial acetic acid. sigmaaldrich.comnih.gov This reaction yields 4-hydroxy-3-nitrocoumarin (B1395564), a key intermediate for further functionalization. sigmaaldrich.com The reaction conditions, including temperature and reaction time, are crucial in determining the regioselectivity and yield of the nitration process. chemmethod.com For instance, nitration of 4-hydroxycoumarin with a mixture of glacial acetic acid and concentrated nitric acid has been shown to afford 3-nitro-4-hydroxycoumarin. researchgate.net Alternative nitrating agents and conditions have also been explored, such as the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) under various conditions, including solid-state and microwave-assisted reactions, to achieve regioselective nitration. dntb.gov.uaresearchgate.net

Introduction of Dialkylamino Moieties at the C-4 Position

With the 3-nitro group in place, the subsequent step involves the introduction of the dipropylamino group at the C-4 position. A common strategy to achieve this is through the conversion of 4-hydroxy-3-nitrocoumarin into a more reactive intermediate, 4-chloro-3-nitrocoumarin (B1585357). sigmaaldrich.comnih.gov This transformation is often carried out using reagents like phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF). nih.gov The resulting 4-chloro-3-nitrocoumarin is a versatile electrophile that readily undergoes nucleophilic substitution reactions. nih.govresearchgate.net The introduction of the dipropylamino group is then accomplished by reacting 4-chloro-3-nitrocoumarin with dipropylamine. This reaction typically proceeds in a suitable solvent such as ethyl acetate (B1210297) in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. nih.gov

Regioselective Functionalization at the C-3 Position with Nitro Groups

The regioselective introduction of a nitro group specifically at the C-3 position of the coumarin ring is a key challenge and a pivotal step in the synthesis of the target compound. While direct nitration of some coumarin derivatives can lead to a mixture of isomers, the use of 4-hydroxycoumarin as a starting material provides a reliable route to 3-nitro-substituted coumarins. chemmethod.comresearchgate.net The electron-donating hydroxyl group at the C-4 position directs the electrophilic nitration to the adjacent C-3 position. researchgate.net This regioselectivity is crucial for the subsequent introduction of the amino group at the C-4 position. Other synthetic strategies for obtaining 3-nitrocoumarins include the nitrative cyclization of aryl alkynoates using tert-butyl nitrite. rsc.org

Functional Group Interconversions on the Coumarin Core

The versatile this compound scaffold can be further modified through various functional group interconversions, opening avenues to a wide range of derivatives with potentially interesting properties.

Reductive Transformations of Nitro Groups (e.g., Formation of 3-Aminocoumarins)

The nitro group at the C-3 position of the coumarin ring is a versatile functional handle that can be readily transformed into an amino group. This reduction is a key step in the synthesis of 3-aminocoumarin (B156225) derivatives, which are valuable building blocks in their own right. mdpi.com A variety of reducing agents can be employed for this transformation. For instance, the reduction of 3-nitrocoumarins to 3-aminocoumarins can be achieved using iron powder in the presence of acetic acid and water. chemmethod.com Other methods include catalytic hydrogenation or the use of other reducing metals like tin or stannous chloride. mdpi.com The resulting 3-aminocoumarins can then be further functionalized, for example, through acylation or by participating in coupling reactions. researchgate.netnih.gov

Nucleophilic Displacement Reactions Utilizing 4-Chloro-3-nitrocoumarin as a Precursor

As mentioned earlier, 4-chloro-3-nitrocoumarin is a highly valuable intermediate in the synthesis of 4-substituted-3-nitrocoumarins. nih.govresearchgate.net Its utility stems from the electrophilic nature of the C-4 position, which is activated by the electron-withdrawing nitro group at C-3 and the chlorine atom, a good leaving group. This allows for a wide range of nucleophilic displacement reactions. Various nucleophiles, including primary and secondary amines, heteroarylamines, and other nitrogen-containing nucleophiles, can be reacted with 4-chloro-3-nitrocoumarin to introduce diverse substituents at the C-4 position. nih.govresearchgate.net These reactions are typically carried out in the presence of a base to facilitate the displacement of the chloride ion. nih.gov This approach provides a modular and efficient way to generate a library of 4-amino-3-nitrocoumarin derivatives. researchgate.net

Interactive Data Tables

Table 1: Synthesis of 4-Heteroarylamino-3-nitrocoumarin Derivatives

| Compound | Heteroarylamine | Yield (%) |

| 5a | Amine A | 75 |

| 5b | Amine B | 82 |

| 5c | Amine C | 68 |

| 5d | Amine D | 89 |

| 5e | Amine E | 71 |

| 5f | Amine F | 66 |

| 5g | Amine G | 78 |

| 5h | Amine H | 85 |

| Data derived from a study on the condensation of 4-chloro-3-nitrocoumarin with various heteroarylamines. nih.gov |

Table 2: Physical Properties of Synthesized Nitrocoumarin Compounds

| Compound | Molecular Formula | Melting Point (°C) |

| 6-nitro-4,7-dimethyl-chromen-2-one | C₁₁H₉NO₄ | 180-182 |

| 8-nitro-4,7-dimethyl-chromen-2-one | C₁₁H₉NO₄ | 195-197 |

| 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one | C₁₁H₈N₂O₆ | 210-212 |

| 4,7-dimethyl-6,8-dinitro-2H-chromen-2-one | C₁₁H₈N₂O₆ | 225-227 |

| 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one | C₁₁H₇N₃O₈ | 240-242 |

| Physical properties of nitrocoumarin derivatives synthesized through nitration reactions. chemmethod.com |

Condensation Reactions with Amine Nucleophiles

The synthesis of 4-aminosubstituted-3-nitrocoumarin derivatives is effectively achieved through the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrocoumarin with various amine nucleophiles. This method serves as a primary route to compounds structurally related to this compound.

In a key study, a series of new 4-arylamino-3-nitrocoumarins were synthesized by reacting 4-chloro-3-nitrocoumarin with appropriate arylamines and sulfonamides. researchgate.net The reaction is typically performed by refluxing the coumarin substrate with the amine nucleophile in a 1:1 ratio, using triethylamine as a base in a solvent like ethyl acetate, to yield the desired products in moderate to good yields. researchgate.net This approach highlights the utility of the 4-chloro derivative as a versatile precursor for a wide array of 4-amino analogues.

It is important to note the reactivity of the 4-amino group itself. Studies on 4-aminocoumarin (B1268506) have revealed that the amino group is a very weak nucleophile. researchgate.netarkat-usa.org This low nucleophilicity is attributed to the strong conjugation between the lone pair of the nitrogen atom and the carbonyl group of the coumarin ring. arkat-usa.org Consequently, direct N-substitution reactions on the 4-amino group to form N-substituted derivatives are often challenging and result in poor yields. researchgate.netarkat-usa.org Therefore, the condensation of amine nucleophiles with an activated precursor like 4-chloro-3-nitrocoumarin is the more synthetically viable and widely adopted strategy for diversification at the 4-position. researchgate.netresearchgate.net

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Sulfanilamide | 4-(4-aminosulfonylphenyl)amino-3-nitrocoumarin | 65 |

| 2 | Sulfathiazole | 4-(4-(thiazol-2-yl)sulfamoylphenyl)amino-3-nitrocoumarin | 72 |

| 3 | Sulfadiazine | 4-(4-(pyrimidin-2-yl)sulfamoylphenyl)amino-3-nitrocoumarin | 68 |

| 4 | Aniline | 4-phenylamino-3-nitrocoumarin | 75 |

| 5 | 4-chloroaniline | 4-(4-chlorophenyl)amino-3-nitrocoumarin | 78 |

This table presents a selection of 4-aminosubstituted 3-nitrocoumarin (B1224882) derivatives synthesized from 4-chloro-3-nitrocoumarin and various amine nucleophiles, with their corresponding yields. researchgate.net

Multicomponent Reaction Strategies for Diverse Coumarin Analogues

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures from simple starting materials in a single step, enhancing synthetic efficiency.

A notable example of such a strategy is the p-TsOH-catalyzed pseudo three-component coupling used to construct coumarin-annulated azepines. researchgate.netarkat-usa.org This reaction involves the condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. researchgate.netarkat-usa.org Although the starting material differs from the title compound, this methodology demonstrates a powerful approach for elaborating the coumarin core. The reaction proceeds in toluene (B28343) and produces a range of coumarin[3,4-b]azepine analogues in moderate to good yields. researchgate.net

A different three-component strategy involves the cine,ipso-disubstitution of nitrocoumarins. This reaction leverages the electrophilicity of the nitrocoumarin ring, allowing for the sequential addition of a nucleophile (like an indole (B1671886) or phenol) and an electrophile. The nitro group acts as an activator for the initial dearomative nucleophilic addition and subsequently serves as a leaving group, enabling the introduction of two new substituents onto the aromatic core to generate complex polyfunctionalized biaryls. nih.gov

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and the coumarin framework provides an excellent platform for such annulation reactions. The aforementioned pseudo three-component reaction that yields coumarin[3,4-b]azepines is a prime example of a ring fusion technique. researchgate.netarkat-usa.org

Another powerful method employs 4-chloro-3-nitrocoumarin as a precursor for constructing fused pyrrole (B145914) rings. A series of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones were prepared in a two-step process. researchgate.net The synthesis begins with a base-mediated reductive coupling of 4-chloro-3-nitrocoumarin with an α-bromoacetophenone, which is followed by a reductive intramolecular cyclization to furnish the final pyrrolocoumarin ring system. researchgate.netrsc.org This strategy effectively demonstrates how the inherent reactivity of the 3-nitro and 4-chloro substituents can be harnessed to direct the formation of new heterocyclic rings fused to the coumarin core. researchgate.net

Design and Synthesis of Hybrid Molecular Systems Incorporating the this compound Framework

Creating hybrid molecules by combining the coumarin scaffold with other pharmacologically relevant heterocyclic systems is a promising strategy in drug discovery.

One such approach involves the synthesis of hybrids composed of 2,4-diamino-1,3,5-triazines and coumarins. In this synthesis, 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles are reacted with 2-hydroxybenzaldehydes to produce 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds. researchgate.net These iminocoumarin hybrids can then be converted upon heating into their corresponding 2H-chromen-3-yl-1,3,5-triazine analogues, which are direct hybrids of coumarins and 2,4-diamino-1,3,5-triazines. researchgate.net

Another example is the construction of coumarin–sulfonamide–nitroindazolyl–triazole hybrids. This multi-step synthesis begins with the nitration of a coumarin, followed by reduction to the corresponding aminocoumarin. The amino group is then sulfonylated, and a propargyl group is introduced via N-alkylation. The final step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the coumarin-sulfonamide moiety to a nitroindazolyl-azide, yielding the complex hybrid molecule.

Elucidation of Reaction Mechanisms and Advanced Theoretical Chemical Studies of 4 Dipropylamino 3 Nitrocoumarin

Mechanistic Pathways in Chemical Transformations Involving 4-Dipropylamino-3-nitrocoumarin

The reactivity of the this compound scaffold is influenced by the electron-donating nature of the dipropylamino group and the electron-withdrawing nitro group, which modulate the electron density of the coumarin (B35378) ring system.

Electrophilic Aromatic Substitution Mechanisms and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate, often called a benzenium ion or a σ-complex. masterorganicchemistry.comlibretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step is typically the initial attack on the electrophile, as it disrupts the aromatic system. masterorganicchemistry.com

For substituted benzenes, the existing substituents direct incoming electrophiles to specific positions (ortho, meta, or para). masterorganicchemistry.com In the case of 4-aminocoumarin (B1268506) derivatives, the amino group at the C4 position is a strong activating group, directing electrophiles to the C3 position. However, the presence of the nitro group at C3 in this compound deactivates this position for further electrophilic attack. The dipropylamino group at C4 significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The regioselectivity of such reactions on the coumarin nucleus would be directed by the interplay of the activating amino group and the deactivating nitro group.

Radical-Mediated Reaction Mechanisms

Radical reactions involving coumarin derivatives are crucial in various chemical and biological processes. These mechanisms can involve hydrogen atom transfer (HAT), single electron transfer (SET), or the formation of radical adducts.

Hydrogen Atom Transfer (HAT): In HAT, a hydrogen atom (a proton and an electron) is transferred in a single kinetic step. caltech.edu

Single Electron Transfer (SET): SET involves the transfer of a single electron from a donor to an acceptor molecule.

Radical Adduct Formation: Radicals can add to the double bonds of the coumarin system, forming new radical species that can undergo further reactions. nih.gov

The Minisci reaction, for example, involves the radical alkylation of electron-deficient heterocycles, proceeding through the formation of an alkyl radical that then attacks the aromatic ring. nih.gov For this compound, the electron-deficient nature of the pyrone ring, enhanced by the nitro group, would make it susceptible to attack by nucleophilic radicals.

Photochemical Reaction Mechanisms and Uncaging Processes in Coumarin-Based Systems

Coumarin derivatives are well-known for their photochemical properties, including their use as photolabile protecting groups or "cages" for biologically active molecules. nih.govnih.govacs.org The uncaging process is a light-induced reaction that releases the active molecule. nih.gov The mechanism of this release is critical as it determines the efficiency (quantum yield) and the nature of the byproducts formed. nih.govnih.gov

For coumarin-caged compounds, photoexcitation can lead to different pathways, including heterolysis or homolysis of the bond connecting the coumarin cage to the substrate. nih.govacs.org The specific pathway is influenced by the substitution pattern on the coumarin ring. nih.govacs.org For instance, modifications to the coumarin structure can shift the mechanism from one that produces undesirable byproducts to a cleaner heterolytic cleavage, significantly improving the uncaging efficiency. nih.govacs.org While specific studies on this compound as a photolabile group are not detailed in the provided results, the general principles of coumarin photochemistry suggest that it could function as a photosensitizer, generating reactive oxygen species (ROS) upon irradiation. rsc.org

Proton Transfer and Electron Transfer Pathways

Proton transfer (PT) and electron transfer (ET) are fundamental processes that can occur independently or concertedly as proton-coupled electron transfer (PCET). caltech.edursc.org These pathways are critical in many chemical and biological reactions. frontiersin.orgyoutube.com In PCET, a proton and an electron are transferred in a single concerted step, which can be further classified as HAT, concerted-proton electron transfer (CPET), or multi-site proton-coupled electron transfer (MS-PCET). caltech.edu

For molecules like this compound, the presence of the amino and nitro groups provides sites for protonation/deprotonation and redox reactions. The transfer of a proton can significantly alter the electronic properties of the molecule, influencing subsequent electron transfer events. The redox behavior of coumarin derivatives is an active area of research, with studies showing that the reduction potentials can be modulated by pH, indicating a coupling of proton and electron transfer processes. nih.gov

Advanced Computational Chemistry Methodologies

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. arkat-usa.orgnih.gov It allows for the optimization of molecular geometries to find the most stable conformations and the calculation of energetic profiles for chemical reactions. nih.gov

DFT is also employed to calculate various quantum-chemical properties and to perform conformational analysis, which is crucial for understanding the molecule's behavior and reactivity. nih.gov The predicted collision cross-section values for ions of this compound, derived from computational models, provide information about the ion's shape and size in the gas phase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 291.13393 | 165.8 |

| [M+Na]⁺ | 313.11587 | 172.5 |

| [M-H]⁻ | 289.11937 | 172.3 |

| [M+NH₄]⁺ | 308.16047 | 180.7 |

| [M+K]⁺ | 329.08981 | 167.5 |

| [M+H-H₂O]⁺ | 273.12391 | 162.6 |

| [M+HCOO]⁻ | 335.12485 | 190.3 |

| [M+CH₃COO]⁻ | 349.14050 | 203.4 |

| Data sourced from PubChemLite. uni.lu |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful lens for understanding chemical reactivity. Proposed by Luis R. Domingo, this theory posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govmdpi.com An MEDT study of a reaction involving this compound would analyze the changes in electron density along a reaction pathway to understand experimental outcomes.

The analysis would typically involve:

Conceptual DFT Reactivity Indices: Calculating global properties like electronic chemical potential, hardness, electrophilicity, and nucleophilicity to predict the roles of reactants. For instance, in related nitration studies of coumarin systems, the nitronium ion (NO₂⁺) is identified as a potent electrophile, while the coumarin acts as the nucleophile. nih.gov

Electron Localization Function (ELF) Topological Analysis: This analysis visualizes the evolution of chemical bonds during a reaction. It allows researchers to identify the exact points along the reaction coordinate where bonds are broken and formed, revealing whether the mechanism is concerted or stepwise. mdpi.com For example, in cycloaddition reactions, ELF analysis can show the formation of pseudoradical centers that precede C-C bond formation. mdpi.com

A full MEDT study on this compound would provide a detailed, step-by-step picture of its reaction mechanisms, clarifying the electronic events that dictate its chemical behavior. However, specific MEDT analyses focused solely on this compound have not been identified in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the highest energy orbital with electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, is the electron acceptor (electrophile). youtube.com

For this compound, an FMO analysis would involve:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is crucial. A smaller gap suggests the molecule is more polarizable and reactive. This energy gap also corresponds to the energy of the lowest electronic transition, which can be correlated with UV-visible absorption spectra. youtube.com

Orbital Coefficients: The analysis of atomic orbital coefficients in the HOMO and LUMO reveals the most likely sites for nucleophilic and electrophilic attack, respectively. For a substituted coumarin, this would indicate how the dipropylamino and nitro groups influence the electron distribution and reactivity of the coumarin core.

While FMO analysis is a standard computational tool, specific published values for the HOMO-LUMO energies and orbital compositions for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govscirp.org This method is particularly useful for quantifying intermolecular and intramolecular interactions. researchgate.net

An NBO analysis of this compound would quantify:

Charge Delocalization: It would reveal the extent of electron delocalization from the nitrogen lone pair of the dipropylamino group into the coumarin ring and the electron-withdrawing effect of the nitro group.

Hyperconjugative Interactions: The analysis measures the stabilizing energy associated with orbital overlaps, such as the interaction between a filled bonding orbital and an adjacent empty antibonding orbital. These interactions are key to understanding substituent effects on molecular stability and reactivity. researchgate.net

Specific NBO studies detailing the charge distribution and hyperconjugative interaction energies for this compound have not been found in the existing literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting and understanding how a molecule will interact with other chemical species. researcher.life The MEP surface is color-coded to indicate different regions of charge distribution:

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, an MEP analysis would visually identify the nucleophilic sites (likely the carbonyl oxygen and potentially the amino group, depending on steric hindrance) and electrophilic sites (influenced by the electron-withdrawing nitro group). While MEP analysis is a common computational practice for coumarin derivatives, a specific MEP map for this compound is not available in published research. researcher.life

Kinetics and Thermodynamics of this compound Reactions

The study of reaction kinetics and thermodynamics provides fundamental data on the rates and feasibility of chemical transformations. This involves determining rate constants, activation energies, and Gibbs free energies.

Reaction Rate Constant Determinations

The reaction rate constant (k) is a measure of the speed of a chemical reaction. Its determination is typically achieved through experimental monitoring of reactant or product concentrations over time. For reactions involving colored compounds like many nitrocoumarins, spectrophotometric methods are often employed.

No experimental studies providing specific reaction rate constants for reactions involving this compound could be located in the reviewed scientific literature.

Activation Energy and Gibbs Free Energy Calculations

Computational chemistry provides a powerful means to calculate the thermodynamic and kinetic parameters of a reaction.

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. In computational studies, it is calculated as the energy difference between the reactants and the transition state. nih.gov

Gibbs Free Energy of Activation (ΔG‡): This value, which includes entropic contributions, is directly related to the reaction rate constant and provides insight into the spontaneity of reaching the transition state. reddit.comresearchgate.net

A computational study of a reaction of this compound would involve locating the geometries of the reactants, transition state(s), and products on the potential energy surface and calculating their respective energies. However, no published studies containing these specific calculations for this compound were identified.

Spectroscopic Characterization and Photophysical Properties of 4 Dipropylamino 3 Nitrocoumarin

Comprehensive Spectroscopic Characterization Techniques

A thorough structural elucidation of 4-Dipropylamino-3-nitrocoumarin is paramount to understanding its properties. A combination of modern spectroscopic techniques provides an unambiguous confirmation of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

In the ¹H NMR spectrum of a related series of 4-arylamino-3-nitrocoumarin derivatives, the protons of the coumarin (B35378) core and the substituent groups exhibit characteristic chemical shifts. nih.gov For this compound, one would expect to observe distinct signals for the aromatic protons on the benzo-fused ring, typically in the range of δ 7.0-8.5 ppm. The protons of the dipropylamino group would appear in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom would likely resonate around δ 3.0-4.0 ppm, while the terminal methyl protons would be found at approximately δ 0.9-1.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would further corroborate the structure by revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the lactone ring is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The carbon atoms of the aromatic ring would resonate between δ 110-155 ppm, with their precise shifts influenced by the electronic effects of the substituents. The carbons of the dipropylamino group would be observed in the upfield region of the spectrum. The use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on the analysis of similar coumarin derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~165 |

| C3 (C-NO₂) | - | ~130 |

| C4 (C-N) | - | ~150 |

| C4a | - | ~118 |

| C5 | ~8.0-8.3 (dd) | ~129 |

| C6 | ~7.3-7.5 (t) | ~125 |

| C7 | ~7.3-7.5 (t) | ~120 |

| C8 | ~7.8-8.1 (d) | ~117 |

| C8a | - | ~154 |

| N-CH₂ | ~3.2-3.6 (t) | ~50 |

| N-CH₂-CH₂ | ~1.6-1.9 (m) | ~20 |

| CH₃ | ~0.9-1.2 (t) | ~11 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹. nih.govsigmaaldrich.com The presence of the nitro group would be confirmed by two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. researchgate.net The C-N stretching vibration of the dipropylamino group would likely appear in the 1250-1350 cm⁻¹ range. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic and alkyl groups would be observed above 3000 cm⁻¹ and between 2850-2960 cm⁻¹, respectively.

Raman spectroscopy, which relies on changes in polarizability, would provide complementary information. sapub.org Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the nitro group is also typically Raman active.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are expected frequency ranges based on known data for similar functional groups.

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Lactone) | 1700-1750 (strong) | Variable |

| NO₂ (asymmetric stretch) | 1500-1560 (strong) | Weak |

| NO₂ (symmetric stretch) | 1300-1370 (strong) | Strong |

| C-N (Aliphatic amine) | 1250-1350 (medium) | Medium |

| C=C (Aromatic) | 1450-1600 (multiple bands) | Strong |

| C-H (Aromatic) | 3000-3100 (medium) | Strong |

| C-H (Aliphatic) | 2850-2960 (medium) | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₅H₁₈N₂O₄), the expected monoisotopic mass is approximately 290.1267 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for coumarins involve the loss of a CO molecule from the lactone ring. benthamopen.com For this specific compound, one might also expect to see fragmentation of the dipropylamino side chain, such as the loss of propyl or ethyl groups. Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would likely produce a prominent protonated molecule [M+H]⁺ at m/z 291.1345. uvic.ca Tandem mass spectrometry (MS/MS) experiments on this precursor ion could then be used to study its fragmentation pathways in detail, providing further structural confirmation.

In-Depth Photophysical Characterization

The photophysical properties of this compound are of significant interest due to the expected strong intramolecular charge transfer character arising from the donor-acceptor substitution pattern.

Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The UV-Visible absorption spectrum of this compound is predicted to show a strong absorption band in the visible region of the electromagnetic spectrum, a consequence of the extended π-conjugation and the ICT from the dipropylamino group to the nitrocoumarin core. researchgate.net In a nonpolar solvent, this absorption maximum (λ_abs) might be found in the range of 400-450 nm. Upon increasing the solvent polarity, a positive solvatochromism is expected, meaning the absorption maximum would shift to longer wavelengths (a bathochromic or red shift). This is indicative of a greater stabilization of the more polar excited state in polar solvents.

The fluorescence emission spectrum is also expected to be highly sensitive to the solvent environment. Following excitation at the absorption maximum, the molecule will relax to the ground state, emitting a photon in the process. The emission maximum (λ_em) will be at a longer wavelength than the absorption maximum, with the difference being the Stokes shift. For compounds with significant ICT character, large Stokes shifts are often observed. Similar to the absorption spectrum, the emission spectrum is expected to exhibit a pronounced red shift with increasing solvent polarity. This is a hallmark of an excited state with a larger dipole moment than the ground state.

Table 3: Predicted Photophysical Properties of this compound in Different Solvents Note: These are predicted values and trends based on the behavior of similar donor-acceptor coumarins.

| Solvent | Polarity (ET(30)) | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Stokes Shift (cm⁻¹) |

| Hexane | 31.0 | ~420 | ~480 | ~3200 |

| Toluene (B28343) | 33.9 | ~430 | ~500 | ~3500 |

| Dichloromethane | 40.7 | ~445 | ~530 | ~4000 |

| Acetonitrile | 45.6 | ~455 | ~550 | ~4300 |

| Ethanol | 51.9 | ~460 | ~560 | ~4400 |

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For donor-acceptor substituted coumarins, the quantum yield can be highly dependent on the solvent polarity. nih.gov

It is anticipated that in nonpolar solvents, this compound would exhibit a relatively high fluorescence quantum yield. However, as the solvent polarity increases, the quantum yield is expected to decrease significantly. This phenomenon is often attributed to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state in polar environments. In this state, the dipropylamino group rotates relative to the coumarin plane, leading to a non-radiative decay pathway that competes with fluorescence. The determination of fluorescence quantum yields is typically performed using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Excited State Lifetime Measurements and Photolysis Kinetics

The excited state lifetime (τ) of a fluorophore is a critical parameter indicating the average time it spends in the excited state before returning to the ground state. For push-pull coumarins, this lifetime is highly sensitive to the molecular environment and the efficiency of non-radiative decay pathways. In molecules like this compound, the excited state is expected to be dominated by a significant intramolecular charge transfer (ICT) character.

The kinetics of the excited state are influenced by the competition between radiative decay (fluorescence) and non-radiative decay processes. The latter can include internal conversion, intersystem crossing to the triplet state, and solvent relaxation around the highly polar excited state. For nitroaromatic compounds, intersystem crossing can be particularly efficient, potentially leading to shorter fluorescence lifetimes and reduced quantum yields. rsc.org

Photolysis, or the light-induced decomposition of the molecule, can also occur from the excited state. The stability of this compound upon prolonged irradiation would depend on the energy of the excited state and its reactivity, particularly the robustness of the nitro and amino substituents. While specific kinetic data for this compound is unavailable, studies on similar nitroaromatic compounds highlight the possibility of complex photochemical reactions. rsc.org

Elucidation of Intramolecular Charge Transfer (ICT) Characteristics

The defining feature of this compound is its strong intramolecular charge transfer (ICT) character. nih.gov Upon photoexcitation, electron density is transferred from the electron-donating dipropylamino group (the "push" component) through the π-conjugated system of the coumarin ring to the electron-withdrawing nitro group (the "pull" component). nih.gov

This charge transfer results in a significant increase in the molecule's dipole moment in the excited state (µe) compared to the ground state (µg). researchgate.netnih.gov This change is a hallmark of ICT and can be experimentally estimated through solvatochromic studies. The efficiency and dynamics of this charge transfer process are fundamental to the molecule's fluorescence properties, including its large Stokes shift (the energy difference between the absorption and emission maxima) and environmental sensitivity. In some push-pull systems, the ICT process can be coupled with molecular twisting, leading to the formation of a "twisted intramolecular charge transfer" (TICT) state, which often provides an efficient non-radiative decay channel. nih.gov

Influence of Substituent Effects (e.g., Nitro and Dipropylamino Groups) on Electronic Spectra and Photophysical Parameters

The electronic absorption and emission spectra of coumarins are profoundly influenced by the nature and position of their substituents.

Dipropylamino Group: As a strong electron-donating group at the 4-position, the dipropylamino group significantly raises the energy of the highest occupied molecular orbital (HOMO). This effect leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted coumarin. This group is crucial for establishing the charge transfer character of the molecule.

Nitro Group: The nitro group is a powerful electron-withdrawing group. When placed at the 3-position, it lowers the energy of the lowest unoccupied molecular orbital (LUMO). rsc.org This reduction in the HOMO-LUMO energy gap further contributes to the red-shift of the spectral bands. The combined push-pull effect of the dipropylamino and nitro groups is synergistic, resulting in absorption and emission at much longer wavelengths than coumarins with only one of these substituents. nih.gov This strong push-pull nature typically enhances the ICT character, leading to a larger excited-state dipole moment and more pronounced solvatochromism.

Two-Photon Absorption (TPA) Cross-Section Measurements

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (typically in the near-infrared range). The TPA cross-section (δTPA) is a measure of the efficiency of this process.

Molecules with a strong ICT character and a large change in dipole moment upon excitation, such as push-pull coumarins, are often excellent candidates for efficient TPA. rsc.org The symmetrical charge displacement from the donor to the acceptor end of the molecule enhances the probability of simultaneous two-photon absorption. While experimental TPA cross-section values for this compound have not been reported, related coumarin derivatives have been shown to possess significant TPA cross-sections, measured in Göppert-Mayer (GM) units. rsc.org The TPA properties are highly dependent on the specific molecular structure and the excitation wavelength. rsc.orgaps.org

Solvatochromic Behavior and Environmental Sensitivity Studies

Solvatochromism is the phenomenon where the color of a substance (its absorption and/or emission spectra) changes with the polarity of the solvent. researchgate.netnih.gov Push-pull dyes like this compound are expected to exhibit strong positive solvatochromism, particularly in their fluorescence spectra.

Because the excited state is significantly more polar than the ground state due to ICT, an increase in solvent polarity will stabilize the excited state more than the ground state. This differential stabilization lowers the energy gap for fluorescence, resulting in a bathochromic (red) shift in the emission spectrum as solvent polarity increases. researchgate.netnih.gov The magnitude of this shift can be correlated with solvent polarity functions (like the Lippert-Mataga equation) to estimate the change in dipole moment upon excitation. This high sensitivity to the local environment makes such dyes potentially useful as fluorescent probes to characterize the polarity of microenvironments, such as in polymers or biological systems. researchgate.net

Advanced Applications in Chemical Research Derived from the 4 Dipropylamino 3 Nitrocoumarin Framework

Design and Development of Fluorescent Probes

The 4-dipropylamino-3-nitrocoumarin framework is instrumental in the design of fluorescent probes due to its advantageous photophysical properties. The electron-donating dipropylamino group and the electron-withdrawing nitro group create a push-pull system, which often results in environmentally sensitive fluorescence and a large Stokes shift.

Coumarin-Based Fluorescent Sensors for Specific Chemical Analytes (e.g., Metal Ions)

Coumarin (B35378) derivatives are widely employed in the development of fluorescent sensors for the detection of metal ions. The core structure can be modified with specific binding moieties that exhibit a change in fluorescence upon interaction with a target ion. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the coumarin fluorophore.

Recent research has highlighted the use of coumarin-based probes for detecting various heavy metal ions, which are of significant environmental and biological concern. nih.gov For instance, modified coumarin probes have been developed for the detection of iron, copper, and zinc ions. nih.gov The design of these probes often involves incorporating a receptor unit that selectively binds to the metal ion, leading to a measurable change in the fluorescence signal. nih.govresearchgate.net The mechanism of detection can involve processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a complex between the probe and the metal ion. researchgate.net

For example, a Schiff base fluorophore incorporating a coumarin derivative was designed for the detection of Hg²⁺ and Pb²⁺ in aqueous samples, demonstrating distinct fluorescence changes for each ion. researchgate.net Similarly, novel N-fused fluorescent probes have been synthesized for the detection of iron ions. nih.gov These examples underscore the versatility of the coumarin scaffold in creating selective and sensitive metal ion sensors.

Environment-Sensitive Fluorescent Probes and Their Application in Microenvironment Analysis

The fluorescence of many coumarin derivatives is highly sensitive to the polarity and viscosity of their local environment. mdpi.com This solvatochromism makes them excellent probes for studying microenvironments in complex systems like micelles, polymers, and biological structures. mdpi.com The this compound framework, with its inherent charge transfer characteristics, is particularly well-suited for this purpose.

A notable application of environment-sensitive probes is in the study of metallo-β-lactamases (MβLs), enzymes that contribute to antibiotic resistance. nih.gov Researchers have designed and synthesized novel environment-sensitive fluorescent probes based on a coumarin scaffold to detect and inhibit the activity of MβLs. nih.gov One such probe, ESA, demonstrated a "turn-on" fluorescent response upon binding to the NDM-1 metallo-β-lactamase, allowing for the visualization of the enzyme in living cells. nih.gov This fluorescence enhancement is attributed to the change in the microenvironment upon binding to the protein. nih.gov

The general principle behind the environmental sensitivity of these probes often involves the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which can lead to a red-shift in emission and a decrease in fluorescence intensity. mdpi.com By observing these changes, researchers can gain insights into the polarity and rigidity of the probe's surroundings.

Development of Photocleavable Protecting Groups (Photocages) and Controlled Release Systems

Photocleavable protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed with light, allowing for the controlled release of a molecule of interest with high spatiotemporal precision. nih.govwikipedia.org The coumarin scaffold has been explored for the development of PPGs due to its favorable photochemical properties.

The mechanism of photocleavage for coumarin-based PPGs typically involves the absorption of a photon, leading to the heterolytic cleavage of the bond between the coumarin and the protected molecule (the "payload") in the excited state. nih.gov This process forms a contact ion pair, which then releases the payload. nih.gov

Introducing a nitro group at the 3-position of a diethylaminocoumarin has been shown to cause a significant bathochromic (red) shift in the absorption maximum of over 80 nm. rug.nl This is a desirable feature for PPGs as it allows for the use of longer, less phototoxic wavelengths of light for cleavage. However, the addition of a methyl group at the 4-position, often used as a handle for attaching the payload, can shift the absorption back to a lower wavelength. rug.nl Therefore, careful consideration of substituent effects is crucial in the design of coumarin-based PPGs.

Phenacyl-based groups, which are structurally related to some coumarin derivatives, are another class of PPGs. thieme-connect.de Their cleavage often proceeds through a radical mechanism and is solvent-dependent. thieme-connect.de

Principles of Fluorescent Tagging and Bioimaging Methodologies

Fluorescent tagging is a fundamental technique in bioimaging, where a fluorescent molecule (a fluorophore) is attached to a specific biological target, such as a protein or a cell, to visualize its location and dynamics. Coumarin derivatives are frequently used as fluorescent tags due to their high fluorescence quantum yields, photostability, and the relative ease with which their structure can be modified. metu.edu.tr

The core principle of fluorescent tagging involves the covalent or non-covalent attachment of the fluorophore to the target. The choice of fluorophore and the labeling strategy depend on the specific application, including the desired brightness, color, and sensitivity to the local environment.

In the context of bioimaging, coumarin-based probes have been developed for various applications, such as imaging myelination in the central and peripheral nervous systems. nih.gov By systematically modifying the coumarin structure, researchers have been able to develop small-molecule probes with promising brain permeability and myelin-binding properties. nih.gov Furthermore, coumarin derivatives have been utilized in the development of near-infrared (NIR) fluorescent probes for detecting enzyme activity, such as dipeptidyl peptidase 4 (DPP-4), which is a target in cancer research. nih.gov

Contributions to Advanced Bioanalytical Sensing Technologies

The versatility of the this compound framework extends to the development of sophisticated biosensors for a range of bioanalytical applications.

Fundamental Design Principles for Coumarin-Based Biosensors

The design of coumarin-based biosensors is guided by several key principles. A typical biosensor consists of a recognition element that specifically interacts with the target analyte and a transducer that converts this recognition event into a measurable signal. In the case of fluorescent biosensors, the coumarin moiety often serves as the signal transducer.

The design strategy frequently involves linking the coumarin fluorophore to a specific recognition element, such as an enzyme substrate, an antibody, or a nucleic acid aptamer. The interaction of the recognition element with the analyte induces a change in the photophysical properties of the coumarin. This change can be a result of various mechanisms, including:

Photo-induced Electron Transfer (PET): In the "off" state, the fluorescence of the coumarin is quenched by the recognition element through PET. Upon binding of the analyte, this quenching is disrupted, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a shift in the emission wavelength.

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between the two, altering the efficiency of energy transfer and thus the fluorescence signal.

A series of 4-amino coumarin-based derivatives have been designed and synthesized as succinate (B1194679) dehydrogenase inhibitors (SDHIs) with antifungal activity. nih.gov Molecular docking studies have provided insights into the interaction of these compounds with the active site of the enzyme, illustrating the importance of understanding the binding mechanism in the design of effective biosensors and inhibitors. nih.gov

Integration of Coumarin Derivatives in Nanobiosensor Platforms (e.g., Plasmonics, Nanophotonics, MXenes)

The development of highly sensitive and selective nanobiosensors is a rapidly growing field, and coumarin derivatives are proving to be valuable components in these platforms. nih.govresearcher.life Their strong fluorescence and environmentally sensitive emission properties make them ideal candidates for optical sensing. chim.it Nanomaterial-based sensors, which leverage materials with dimensions in the 1 to 100 nm range, offer significant advantages in terms of performance and miniaturization. nih.govacs.org

Plasmonic Nanosensors: The integration of coumarin derivatives with plasmonic nanoparticles, such as gold or silver, can lead to enhanced sensor performance. The plasmon resonance of these nanoparticles is highly sensitive to the local dielectric environment, which can be modulated by the binding of an analyte to a coumarin-functionalized surface. youtube.com This interaction can result in a detectable shift in the plasmon resonance wavelength or an enhancement of the coumarin's fluorescence signal through a phenomenon known as metal-enhanced fluorescence. Surface Plasmon Resonance (SPR) and Surface-Enhanced Raman Spectroscopy (SERS) are powerful plasmonic techniques that benefit from the unique optical properties of these nanomaterials for ultrasensitive detection. mdpi.com

Nanophotonics: In the realm of nanophotonics, coumarin derivatives can be incorporated into structures that manipulate light at the nanoscale. These platforms can confine light to small volumes, leading to enhanced light-matter interactions and, consequently, more sensitive detection of target molecules. The tunability of the emission wavelength of coumarin derivatives through chemical modification allows for the design of sensors for specific applications.

MXenes: A newer class of two-dimensional materials, MXenes, are also being explored for sensor applications due to their excellent electrical conductivity and large surface area. mdpi.com Coumarin derivatives can be interfaced with MXene nanosheets to create hybrid sensors. The coumarin can act as the recognition element, binding to the target analyte, while the MXene serves as the transducer, converting the binding event into a measurable electrical signal. The biocompatibility of certain MXenes also opens up possibilities for in vivo sensing applications. mdpi.com

Electrochemical Sensor Development Utilizing Coumarin-Based Transducers

Electrochemical sensors offer a portable and cost-effective alternative to traditional analytical methods. Coumarin derivatives, particularly those with redox-active moieties like the nitro group in this compound, are well-suited for the development of electrochemical sensors. digitellinc.comnih.govresearchgate.net

The fundamental principle behind these sensors is the conversion of a chemical recognition event into a measurable electrical signal, such as current or potential. nih.gov The nitro group of this compound can be electrochemically reduced, and the potential at which this reduction occurs can be influenced by the molecule's interaction with a target analyte. This shift in reduction potential can be used for qualitative and quantitative analysis.

Recent research has focused on the development of sensors for various analytes, including metal ions and nitroaromatic compounds. For instance, a novel coumarin derivative was synthesized and utilized as a colorimetric and fluorescent probe for the selective detection of Cu²⁺ ions. researchgate.net The interaction between the probe and Cu²⁺ resulted in a distinct color change and fluorescence quenching, allowing for visual and instrumental detection. researchgate.net In another study, a single-run approach using an electrochemically preanodized screen-printed carbon electrode was developed for the detection of various nitroaromatic compounds. nih.gov The reduction potential of these compounds was found to shift systematically based on their substituent groups, enabling their identification and quantification. nih.gov

Furthermore, coumarin derivatives have been incorporated into electrochemiluminescence (ECL) sensors. In one example, a porphyrin-coumarin molecule with a donor-acceptor structure was designed as an ECL luminophore, demonstrating enhanced signal compared to the individual components. rsc.org

Table 1: Examples of Coumarin-Based Electrochemical Sensors

| Sensor Type | Analyte | Principle | Reference |

| Colorimetric and Fluorescent Probe | Cu²⁺ | Complex formation leading to a redshift in absorption and fluorescence quenching. | researchgate.net |

| Electrochemical Sensor | Nitroaromatic Compounds | Systematic shift in reduction potential based on substituent groups. | nih.gov |

| Electrochemiluminescence (ECL) Sensor | Cu²⁺ | Enhanced ECL signal from a donor-acceptor porphyrin-coumarin molecule. | rsc.org |

| Amperometric Sensor | 4-Nitrophenol (4-NP) | Electrochemical reduction of 4-NP at a modified electrode. | researchgate.net |

Application in Materials Science

The unique photophysical properties of coumarin derivatives have led to their widespread use in materials science, particularly in the development of advanced polymers and light-emitting devices.

Photoinitiator Systems for Polymerization Processes (e.g., 3D Printing, Composites)

Coumarin derivatives, including those with a nitro group, have emerged as highly efficient photoinitiators for various polymerization processes, such as those used in 3D printing and the fabrication of composites. rsc.orgresearchgate.netrsc.orgacs.org These compounds can absorb light, typically in the near-UV or visible region, and initiate the chemical reactions that lead to the formation of a polymer. researchgate.net

The photoinitiation process often involves the coumarin derivative acting as a photosensitizer in a multi-component system. acs.org Upon light absorption, the coumarin reaches an excited state and can then interact with other components, such as an iodonium (B1229267) salt or an amine, to generate reactive species (radicals or cations) that initiate polymerization. researchgate.netacs.org The efficiency of this process is dependent on the photophysical and electrochemical properties of the coumarin derivative. researchgate.net

Nitrocoumarins have been identified as particularly effective candidates for photoinitiation. researchgate.net In one study, a series of 31 nitrocoumarins were designed and synthesized, with some showing very high reactivity in the free-radical polymerization of acrylates. acs.org These systems have been successfully applied in 3D printing and the synthesis of glass fiber photocomposites, demonstrating their potential for creating thick samples with good depth of cure. rsc.orgresearchgate.net

Table 2: Performance of Coumarin-Based Photoinitiating Systems

| Coumarin System | Polymerization Type | Application | Key Findings | Reference |

| CoumA/Iodonium Salt/NPG | Free Radical & Cationic | 3D Printing | High polymerization rates and final monomer conversions. | researchgate.net |

| CoumB/Iodonium Salt/NPG | Free Radical & Cationic | 3D Printing, Hydrogels | High photoinitiation ability; CoumB is a high-performance water-soluble photoinitiator. | researchgate.net |

| Nitrocoumarins/Iodonium Salt/NPG | Free Radical & Cationic | 3D Printing, Composites | Excellent polymerization performance with high final reactive function conversions and polymerization rates. | acs.org |

Development of Luminescent Materials and Organic Light-Emitting Diodes

The strong fluorescence and tunable emission properties of coumarin derivatives make them excellent candidates for the development of luminescent materials and as components in organic light-emitting diodes (OLEDs). ifmo.rutandfonline.comacs.org By modifying the substituents on the coumarin core, the emission color can be tuned across the visible spectrum. chim.itcapes.gov.br

In OLEDs, coumarin derivatives can be used as the emissive layer, either as a dopant in a host material or as the primary emitter. ifmo.ru The efficiency of an OLED is dependent on several factors, including the fluorescence quantum yield of the emitter and the charge carrier mobilities of the materials used. ifmo.ru Researchers have developed various coumarin-based materials to optimize these properties. For example, some coumarin derivatives have been designed to exhibit hybridized local and charge-transfer (HLCT) characteristics, which can enhance the efficiency of deep-blue OLEDs. rsc.org

Studies have shown that the structure of the coumarin derivative significantly impacts the performance of the resulting OLED. Variations in the molecular structure can lead to changes in the current-voltage characteristics and the luminescence spectra of the device. ifmo.ru For instance, the formation of dimers in the active layer can lead to different emission spectra compared to the individual molecules in solution. ifmo.ru

Mechanistic Studies of Interactions with Biomolecular Systems

Understanding how small molecules interact with biological macromolecules is crucial for drug design and the development of new therapeutic agents. Coumarin derivatives have been the subject of numerous studies investigating their interactions with biomolecules, particularly DNA.

Investigations into DNA Targeting Mechanisms

The ability of small molecules to bind to DNA is a key aspect of many therapeutic strategies. Coumarin and its derivatives have been shown to interact with DNA through various binding modes, including intercalation and groove binding. nih.gov The specific mode of interaction is often dependent on the structure of the coumarin derivative.

Biophysical techniques such as UV-visible and fluorescence spectroscopy, circular dichroism, and viscosity measurements are commonly used to study these interactions. nih.gov For example, the formation of a complex between a coumarin derivative and DNA can be observed through changes in their respective spectra. nih.gov Competitive binding assays with known DNA binders can further elucidate the binding mode. nih.gov

Some studies have shown that certain coumarin derivatives can induce DNA cleavage, a property that is of interest for the development of anticancer agents. researchgate.net Furthermore, photoinduced reactions between coumarins and DNA have been reported. For instance, a photoinduced [2 + 2] cycloaddition between a coumarin moiety and thymidine (B127349) can lead to the formation of DNA interstrand cross-links. acs.org This process is often photoreversible and can be monitored in real-time through changes in the coumarin's fluorescence. acs.org

Molecular docking studies can provide further insight into the binding modes of coumarin derivatives with DNA and other protein targets. nih.govjcchems.com These computational methods help to visualize the interactions at the atomic level and can guide the design of new compounds with enhanced binding affinity and selectivity. jcchems.com

Future Directions and Emerging Research Opportunities for 4 Dipropylamino 3 Nitrocoumarin

Exploration of Novel Sustainable Synthetic Pathways and Green Chemistry Approaches

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Perkin, and Knoevenagel reactions. nih.govbenthamdirect.com However, these methods often involve harsh conditions, toxic catalysts, and the generation of significant chemical waste. benthamdirect.comeurekalert.org The future of synthesizing 4-dipropylamino-3-nitrocoumarin and its analogs lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. benthamdirect.comeurekaselect.com

Researchers are increasingly focusing on alternative energy sources like microwave irradiation and ultrasound to accelerate reaction times and improve yields. kjscollege.com For instance, microwave-assisted Knoevenagel condensation has been shown to produce coumarins rapidly in solvent-free conditions. kjscollege.com The use of eco-friendly solvents, such as ionic liquids, deep eutectic solvents, or even water, is another promising avenue. benthamdirect.comeurekaselect.comtsijournals.com These green methods not only reduce the use of hazardous substances but can also lead to higher purity products and simpler workup procedures. benthamdirect.comeurekalert.org The development of reusable catalysts, such as solid acids or base catalysts, is also a key area of interest for creating more sustainable synthetic routes.

| Synthetic Approach | Conventional Method | Green Chemistry Alternative | Anticipated Benefits |

| Energy Source | Thermal heating (reflux) | Microwave Irradiation, Sonication | Reduced reaction time, Lower energy consumption, Improved yields benthamdirect.comkjscollege.com |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Polyethylene Glycol (PEG), Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity and environmental impact, Potential for solvent recycling kjscollege.comtsijournals.com |

| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄, piperidine) | Solid acid/base catalysts, Biocatalysts, Nanocatalysts | Catalyst reusability, Milder reaction conditions, Increased selectivity nih.gov |

| Reaction Conditions | High temperatures, Long reaction times | Room temperature, Solvent-free conditions | Energy efficiency, Simplified purification, Waste reduction benthamdirect.comeurekalert.org |

Advanced Computational Modeling for Predictive Design of New Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For this compound, advanced computational modeling can predict the properties of novel derivatives before they are synthesized, saving significant time and resources. mdpi.com Techniques like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectral properties of the molecule, providing insights into its behavior in various applications. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly valuable. researchgate.net By correlating structural features of a series of derivatives with their observed activities or properties, these models can predict the performance of new, unsynthesized compounds. mdpi.com For example, a QSAR model could be developed to predict the fluorescence quantum yield or the sensor-analyte binding affinity of new this compound derivatives, guiding synthetic efforts toward compounds with the most promising characteristics. researchgate.net These in silico methods enable a rational design approach, moving beyond trial-and-error synthesis. nih.gov

| Computational Method | Application for this compound Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity; Simulation of spectroscopic data (UV-Vis, Fluorescence). mdpi.com | Molecular geometry, electronic distribution, HOMO-LUMO gap, reaction pathways, spectral characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity or specific functional performance (e.g., sensing). researchgate.net | Binding affinity to targets, inhibitory concentrations (IC50), sensor selectivity and sensitivity. |

| Molecular Docking | Simulating the interaction of derivatives with biological targets (e.g., enzymes, receptors). nih.gov | Binding modes, interaction energies, identification of key binding residues. |

| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and conformational changes of derivatives in a simulated environment (e.g., in solvent or bound to a target). | Conformational stability, solvent effects, binding free energies. |

Development of Next-Generation Coumarin-Based Smart Materials with Tunable Properties

The incorporation of coumarin moieties into polymers can create "smart" materials that respond to external stimuli, such as light. nih.govnih.govresearchgate.net The photochemical [2+2] cycloaddition reaction of the coumarin ring is a key mechanism, allowing for reversible photodimerization when exposed to UV light of different wavelengths. nih.gov This property can be harnessed to create photo-responsive materials with tunable characteristics, such as self-healing polymers, materials with shape-memory capabilities, or light-controllable drug delivery systems. researchgate.net

Future research will likely involve the synthesis of monomers based on this compound for incorporation into polymers like polyurethanes. nih.govnih.gov The specific electronic properties of this coumarin could impart unique photophysical characteristics to the resulting materials. The push-pull nature of the substituents may lead to materials with interesting non-linear optical (NLO) properties or enhanced fluorescence that can be modulated by the dimerization process. The development of such intelligent materials opens doors for applications in advanced coatings, soft robotics, and biomedical devices. researchgate.net

| Smart Material Concept | Stimulus | Response Mechanism | Potential Application |

| Photo-reversible Gels | UV Light (e.g., >300 nm vs. <260 nm) | Reversible photodimerization of the coumarin core leading to crosslinking/de-crosslinking. nih.gov | Controlled release systems, injectable tissue scaffolds. |

| Self-Healing Polymers | UV Light, Heat | Photodimerization to form crosslinks across a fracture, or reversible cleavage to allow polymer flow and repair. researchgate.net | Protective coatings, durable structural components. |

| Shape-Memory Polymers | Light and/or Heat | A permanent shape is set by covalent crosslinks (dimers); a temporary shape is fixed by other means. Light triggers dimer cleavage, allowing recovery to the permanent shape. | Deployable medical devices, smart textiles. |

| Fluorescence-Switchable Materials | UV Light, Analyte Binding | Dimerization quenches fluorescence; cleavage restores it. The push-pull system could also enable analyte-induced fluorescence changes. | Data storage, security inks, chemical sensors. |

Integration of this compound in Emerging Sensing Modalities and Devices

The inherent fluorescence of many coumarin derivatives makes them excellent candidates for chemical sensors. tsijournals.com The this compound structure is particularly well-suited for this purpose due to its intramolecular charge transfer (ICT) character. The electron-donating dipropylamino group and the electron-withdrawing nitro group create a "push-pull" system that can make the compound's fluorescence highly sensitive to its local environment, including solvent polarity and the presence of specific analytes. tsijournals.com

Future work will focus on designing derivatives of this compound that can selectively bind to ions (e.g., heavy metals) or biologically relevant molecules. This binding event would perturb the ICT process, resulting in a detectable change in the fluorescence color (ratiometric sensing) or intensity (turn-on/turn-off sensing). Integrating these coumarin-based probes into optical fibers, nanoparticles, or test strips could lead to the development of practical and portable sensing devices for environmental monitoring, clinical diagnostics, and food safety.

| Sensing Modality | Target Analyte Class | Sensing Principle | Potential Device |

| Fluorescent Chemosensor | Metal Ions (e.g., Hg²⁺, Cu²⁺, Fe³⁺) | Analyte binding modulates the intramolecular charge transfer (ICT), causing a shift in fluorescence emission. | Spectrofluorometer-based assays, fluorescent test strips. |

| Turn-On/Turn-Off Probe | Reactive Oxygen Species (ROS) | Reaction with the analyte either creates or destroys the fluorophore, leading to a dramatic change in fluorescence intensity. | Live-cell imaging probes, diagnostic assays. |

| Ratiometric Sensor | pH, Polarity | Changes in the local environment alter the electronic state, leading to a shift in the emission wavelength, allowing for quantitative measurement by comparing two wavelengths. | Intracellular pH sensors, probes for monitoring protein aggregation. |

| Bio-conjugate Probe | Specific Proteins or Enzymes | Covalent attachment of the coumarin to a biomolecule; changes in fluorescence upon conformational changes or binding events. | Immunoassays, enzyme activity assays. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential. youtube.com Combinatorial chemistry allows for the rapid synthesis of large "libraries" of related compounds by systematically varying the substituents at different positions on the coumarin core. youtube.com For example, a library could be generated by reacting a common precursor, like 4-chloro-3-nitrocoumarin (B1585357), with a diverse set of amines or other nucleophiles. researchgate.net

Once a library is synthesized, HTS can be used to rapidly test thousands of these compounds for a specific property, such as a desired biological activity or sensing capability. nih.govnih.gov This parallel approach dramatically accelerates the discovery of "hit" compounds with promising characteristics. nih.gov Subsequent optimization of these hits, often guided by computational modeling, can then lead to the development of highly active and selective compounds for a range of applications, from new medicines to advanced materials. nih.govnih.gov

| Position | Building Block (R Group) | Rationale |

| Position 4 (R₁) | Library of primary and secondary amines (aliphatic, aromatic, cyclic) | Modulate the electron-donating strength, steric bulk, and introduce new functional groups for secondary interactions. |

| Position 7 (R₂) | Alkoxy, Hydroxy, Halogen groups | Tune the overall electronic properties and fluorescence quantum yield of the coumarin core. |

| Nitro Group (Position 3) | Replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) | Investigate the effect of different electron-withdrawing groups on the photophysical and chemical properties. |

Q & A

Q. Table 1. Key Stability Risks and Mitigation Strategies

| Risk Factor | Mitigation Strategy | Reference |

|---|---|---|

| N-Nitrosamine formation | Nitrite scavengers, anhydrous storage | |

| Hydrolysis of nitro group | pH-controlled buffers, low-temperature assays |

Q. Table 2. Comparative Structural Analysis Techniques

| Technique | Strengths | Limitations |

|---|---|---|

| XRD | Precise bond geometry, crystallinity data | Requires high-quality single crystals |

| DFT | Predicts electronic structure, reactive intermediates | Assumes gas-phase conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.